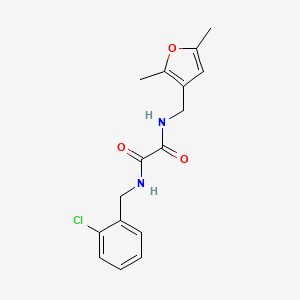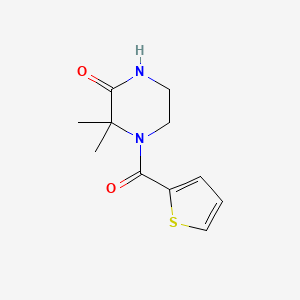
2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic compound containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a key component of several natural compounds like histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole synthesis has seen significant advances in recent years . One common method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups .Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring with two non-adjacent nitrogen atoms . The SMILES string for a related compound, 2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazole hydrochloride, is C1(CSC2=NCCN2)=CC=CC=C1.Cl .Chemical Reactions Analysis
Imidazole compounds participate in a variety of chemical reactions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford 2,4-disubstituted NH-imidazoles .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学的研究の応用
Antifungal and Antibacterial Applications
Antifungal Activity : Tetrazole derivatives, including those synthesized from benzimidazole scaffolds, have been evaluated for their antifungal properties against various strains, including Candida albicans, demonstrating high cell growth inhibition. Such compounds' mode of action and potential synergistic effects with other antifungal agents like Fluconazole have also been studied, indicating their relevance in addressing antifungal resistance (Łukowska-Chojnacka et al., 2016).
Antibacterial Activity : Benzimidazole derivatives have shown potent and selective activities against Helicobacter pylori, a major gastric pathogen. Such compounds exhibit low minimal inhibition concentration (MIC) values, including against strains resistant to conventional treatments, and have low rates of resistance development, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Electrolyte Membrane Development for Fuel Cells
Sulfonated polyimides bearing benzimidazole groups have been synthesized for use as proton exchange membranes in fuel cells. These compounds exhibit improved swelling capacity and hydrolytic stability due to the strong interaction between benzimidazole functions and sulfonic acid groups, suggesting their utility in developing efficient and durable fuel cell membranes (Li et al., 2007).
Antioxidant Properties
Triheterocyclic compounds containing benzimidazole along with thiophene and 1,2,4-triazole rings have been synthesized and shown to possess significant antioxidant activities. These activities were determined using various assays, with some compounds demonstrating very high scavenging activity, indicating their potential as antioxidants (Menteşe et al., 2015).
Agricultural Applications
For agricultural applications, benzimidazole derivatives like Carbendazim have been formulated into solid lipid nanoparticles and polymeric nanocapsules for sustained release. These formulations offer advantages such as improved release profiles, reduced environmental toxicity, and enhanced efficiency in preventing and controlling fungal diseases in plants (Campos et al., 2015).
Anticorrosive Agents
Benzimidazole derivatives have also been studied for their inhibitory action against the corrosion of metals in acidic solutions. These compounds suppress the corrosion process through adsorption on the metal surface, indicating their potential use as anticorrosive agents in industrial applications (Khaled, 2003).
将来の方向性
特性
IUPAC Name |
2-benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-2-10-19(16,17)15-9-8-14-13(15)18-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSPNVPUCPFWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylsulfanyl-1-propylsulfonyl-4,5-dihydroimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2712052.png)
![Phenyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2712053.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712054.png)
![1-[(4-chlorophenyl)methyl]-4-(2,3-dihydro-1-benzofuran-5-yl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2712058.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)
![3-(2-chlorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2712061.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2712063.png)
![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide](/img/no-structure.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]butanamide](/img/structure/B2712067.png)
![2-Benzyl-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712071.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)